methyl(2R)-2-amino-4-cyclohexylbutanoatehydrochloride
CAS No.: 2470280-14-7
Cat. No.: VC6826106
Molecular Formula: C11H22ClNO2
Molecular Weight: 235.75
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 2470280-14-7 |
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Molecular Formula | C11H22ClNO2 |
Molecular Weight | 235.75 |
IUPAC Name | methyl (2R)-2-amino-4-cyclohexylbutanoate;hydrochloride |
Standard InChI | InChI=1S/C11H21NO2.ClH/c1-14-11(13)10(12)8-7-9-5-3-2-4-6-9;/h9-10H,2-8,12H2,1H3;1H/t10-;/m1./s1 |
Standard InChI Key | YEOBZEFNEFDNJI-HNCPQSOCSA-N |
SMILES | COC(=O)C(CCC1CCCCC1)N.Cl |
Introduction
Chemical Structure and Stereochemical Features
The core structure of methyl(2R)-2-amino-4-cyclohexylbutanoate hydrochloride comprises a four-carbon chain with critical functional groups:
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Amino group: Positioned at the second carbon (C2) with R stereochemistry, confirmed by the (2R) designation.
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Cyclohexyl group: A saturated six-membered ring attached to the fourth carbon (C4), introducing hydrophobicity and steric bulk.
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Methyl ester: The carboxylate group at C1 is esterified with methanol, enhancing volatility compared to free carboxylic acids.
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Hydrochloride salt: The amino group is protonated and paired with a chloride counterion, improving aqueous solubility.
Molecular Formula and Weight
The molecular formula is C₁₂H₂₂ClNO₂, derived as follows:
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C₁₂: 12 carbons (cyclohexyl: 6C, butanoate chain: 4C, methyl ester: 1C, amino group: 1C).
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H₂₂: 22 hydrogens (cyclohexyl: 11H, butanoate: 7H, methyl ester: 3H, ammonium: 1H).
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ClNO₂: Chloride (1Cl), nitrogen (1N), and oxygen (2O).
Molecular weight:
This aligns with typical α-amino esters, where hydrochlorides exhibit molecular weights between 200–300 g/mol .
Stereochemical Analysis
The R configuration at C2 is critical for biological activity in analogous compounds. For example, methyl(2R)-2-amino-2-(4-methoxyphenyl)acetate hydrochloride ( ) demonstrates enantiomer-specific interactions with chiral receptors. The cyclohexyl group’s equatorial conformation likely minimizes steric strain, as seen in spirocyclic compounds like [(2R,5R,6S,9R)-6-isopropyl-9-methyl-1,4-dioxaspiro[4.5]decan-2-yl]methyl 4-bromobenzoate ( ).
Synthesis and Manufacturing Pathways
While no explicit synthesis route for this compound is documented, a plausible method involves:
Step 1: Preparation of 4-Cyclohexyl-2-oxobutanoic Acid
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Michael Addition: Cyclohexylmagnesium bromide reacts with ethyl acrylate to form ethyl 4-cyclohexylbut-2-enoate.
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Oxidation: Ozonolysis or catalytic oxidation introduces a ketone at C2, yielding ethyl 4-cyclohexyl-2-oxobutanoate.
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Saponification: Hydrolysis with NaOH produces 4-cyclohexyl-2-oxobutanoic acid.
Step 2: Enantioselective Amination
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Asymmetric Catalysis: Using a chiral catalyst (e.g., Rh-DIOP), the ketone undergoes reductive amination with ammonia to yield (2R)-2-amino-4-cyclohexylbutanoic acid .
Step 3: Esterification and Salt Formation
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Esterification: Methanol and thionyl chloride convert the carboxylic acid to the methyl ester.
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Salt Formation: Treatment with HCl gas in diethyl ether yields the hydrochloride salt.
Physicochemical Properties
Predicted properties based on structural analogs ( , ):
Spectroscopic Data:
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IR: N–H stretch (3300 cm⁻¹), C=O ester (1740 cm⁻¹), ammonium (2500 cm⁻¹) .
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¹H NMR (D₂O): δ 1.2–1.8 (m, cyclohexyl), δ 3.7 (s, OCH₃), δ 3.1 (q, C2–H) .
Future Research Directions
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Crystallography: Single-crystal X-ray diffraction to confirm stereochemistry and salt form.
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Pharmacokinetics: In vitro ADME studies to assess metabolic stability.
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Synthetic Optimization: Development of continuous-flow protocols for scalable production.
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